Methyl 6-ethylpicolinate Methyl 6-ethylpicolinate
Brand Name: Vulcanchem
CAS No.: 103931-19-7
VCID: VC0034273
InChI: InChI=1S/C9H11NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h4-6H,3H2,1-2H3
SMILES: CCC1=NC(=CC=C1)C(=O)OC
Molecular Formula: C9H11NO2
Molecular Weight: 165.192

Methyl 6-ethylpicolinate

CAS No.: 103931-19-7

Cat. No.: VC0034273

Molecular Formula: C9H11NO2

Molecular Weight: 165.192

* For research use only. Not for human or veterinary use.

Methyl 6-ethylpicolinate - 103931-19-7

Specification

CAS No. 103931-19-7
Molecular Formula C9H11NO2
Molecular Weight 165.192
IUPAC Name methyl 6-ethylpyridine-2-carboxylate
Standard InChI InChI=1S/C9H11NO2/c1-3-7-5-4-6-8(10-7)9(11)12-2/h4-6H,3H2,1-2H3
Standard InChI Key RXZHCPKAFYDSBV-UHFFFAOYSA-N
SMILES CCC1=NC(=CC=C1)C(=O)OC

Introduction

Structural Characteristics and Basic Properties

Methyl 6-ethylpicolinate consists of a pyridine core with two key functional groups: a methyl carboxylate (ester) at the 2-position and an ethyl group at the 6-position. The compound shares structural similarities with other picolinate derivatives, such as methyl 6-(hydroxymethyl)picolinate, but differs in the nature of the 6-position substituent .

Molecular Information

Based on analysis of similar compounds, the following properties can be inferred for methyl 6-ethylpicolinate:

PropertyValueNotes
Molecular FormulaC₉H₁₁NO₂Similar to ethyl 6-methylpyridine-2-carboxylate
Molecular WeightApproximately 165.19 g/molCalculated from molecular formula
AppearanceLikely a white to off-white crystalline solidBased on similar picolinate compounds
SolubilitySoluble in organic solvents like methanol, ethanol, and dichloromethaneTypical for picolinate esters
Boiling PointEstimated 300-330°C at 760 mmHgExtrapolated from methyl 6-(hydroxymethyl)picolinate (327.3±32.0°C)
Melting PointLikely between 90-100°CBased on similar compounds

Structural Features

The compound's structure incorporates several key features that influence its chemical behavior:

  • The pyridine nitrogen provides a basic site capable of participating in hydrogen bonding and coordination with metals

  • The ester group at the 2-position is susceptible to nucleophilic attack and hydrolysis

  • The ethyl group at the 6-position contributes hydrophobicity and can influence the electron distribution within the pyridine ring

  • The relative positioning of functional groups creates a unique electronic environment that distinguishes this compound from other picolinate derivatives

Chemical Reactivity and Behavior

Methyl 6-ethylpicolinate exhibits reactivity patterns characteristic of both pyridine derivatives and carboxylic esters. Understanding these properties is essential for anticipating its behavior in various chemical and biological contexts.

Ester Group Reactivity

The methyl ester functionality in methyl 6-ethylpicolinate can undergo various transformations:

  • Hydrolysis to yield 6-ethylpicolinic acid under basic or acidic conditions

  • Transesterification reactions with alcohols to form different ester derivatives

  • Aminolysis with amines to form corresponding amides

  • Reduction with appropriate reagents to produce alcohols

These reactions mirror those observed with methyl picolinate, where the ester group serves as a versatile handle for further functionalization .

Pyridine Ring Reactivity

The pyridine core of methyl 6-ethylpicolinate contributes to several characteristic reactions:

  • Electrophilic substitution reactions (typically requiring harsh conditions due to the electron-deficient nature of pyridine)

  • Nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing ester group

  • Coordination with metal ions through the pyridine nitrogen

  • Protonation of the pyridine nitrogen in acidic conditions

The ethyl substituent at the 6-position likely influences these reactions by contributing electron density through inductive effects, potentially modifying the reactivity compared to unsubstituted picolinates.

Synthesis Strategies

Several synthetic approaches can be employed to prepare methyl 6-ethylpicolinate, drawing from established methods for similar compounds.

Esterification of 6-Ethylpicolinic Acid

The most direct route involves the esterification of 6-ethylpicolinic acid with methanol:

  • Reaction of 6-ethylpicolinic acid with methanol in the presence of a catalytic amount of strong acid (such as sulfuric acid or hydrogen chloride)

  • Alternatively, conversion of the acid to its acid chloride followed by reaction with methanol

This approach parallels the synthesis of methyl picolinate from picolinic acid and methanol .

Comparative Analysis with Related Compounds

Understanding methyl 6-ethylpicolinate in the context of related compounds provides valuable insights into its expected properties and applications.

Comparison with Picolinate Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesNotable Properties
Methyl 6-ethylpicolinateC₉H₁₁NO₂~165.19 g/molEthyl group at 6-positionSubject of this study
Methyl picolinateC₇H₇NO₂137.14 g/molNo substituent at 6-positionUsed in organic synthesis
Methyl 6-(hydroxymethyl)picolinateC₈H₉NO₃167.16 g/molHydroxymethyl group at 6-positionBp: 327.3±32.0°C, density: 1.2±0.1 g/cm³
Ethyl 6-methylpyridine-2-carboxylateC₉H₁₁NO₂~165.19 g/molEthyl ester instead of methyl; methyl at 6-positionBuilding block in heterocyclic synthesis
Pyridine, 2-ethyl-6-methylC₈H₁₁N121.18 g/molNo ester group; ethyl at 2-position; methyl at 6-positionDifferent substitution pattern

The table highlights the structural relationships between methyl 6-ethylpicolinate and similar compounds, providing context for understanding its potential properties and applications.

Analytical Methods for Characterization

Comprehensive characterization of methyl 6-ethylpicolinate typically employs multiple analytical techniques.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons of the pyridine ring, methyl ester protons, and the ethyl group protons

    • ¹³C NMR would reveal distinct carbon signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons

  • Infrared (IR) Spectroscopy:

    • Expected to show characteristic absorption bands for C=O stretching (approximately 1720-1750 cm⁻¹)

    • C-N stretching vibrations of the pyridine ring

    • C-H stretching vibrations for the methyl and ethyl groups

  • Mass Spectrometry:

    • Molecular ion peak corresponding to the molecular weight

    • Fragmentation pattern showing loss of the methoxy group and other characteristic fragmentations

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Useful for assessing purity and for separation purposes

    • Typically employing reversed-phase conditions with UV detection

  • Gas Chromatography (GC):

    • Applicable for analysis if the compound exhibits sufficient volatility

    • Often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities

Structure-Property Relationships

The specific arrangement of functional groups in methyl 6-ethylpicolinate contributes to its unique properties and potential applications.

Electronic Effects

The ethyl substituent at the 6-position likely influences the electron distribution within the pyridine ring through inductive effects. This modification could alter several properties compared to unsubstituted methyl picolinate:

  • Basicity of the pyridine nitrogen

  • Reactivity of the ester group

  • Coordination properties with metal ions

Steric Considerations

The presence of the ethyl group introduces steric bulk that may influence:

  • Approach trajectories for nucleophiles attacking the ester group

  • Binding orientation in biological systems

  • Crystal packing arrangements in the solid state

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